Ripk3-IN-2
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Overview
Description
Ripk3-IN-2 is a chemical compound known for its inhibitory effects on receptor-interacting protein kinase 3 (RIPK3). RIPK3 is a serine/threonine-protein kinase involved in necroptosis, a form of programmed cell death. This compound has gained attention in scientific research due to its potential therapeutic applications in diseases where necroptosis plays a critical role, such as inflammatory diseases, neurodegenerative disorders, and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ripk3-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Ripk3-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards RIPK3 .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties. These derivatives are further tested for their efficacy in inhibiting RIPK3 and their potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Ripk3-IN-2 exerts its effects by inhibiting the kinase activity of RIPK3. RIPK3 is a key component of the necrosome complex, which triggers necroptosis through the phosphorylation of mixed lineage kinase domain-like protein (MLKL). By inhibiting RIPK3, this compound prevents the activation of MLKL and subsequent necroptosis. This inhibition also affects other cellular pathways regulated by RIPK3, including inflammation and cell proliferation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H16ClN3O2S2 |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-cyclopropyl-1,1-dioxothieno[2,3-g]quinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C21H15N3O2S2.ClH/c25-28(26)10-16(12-1-2-12)14-8-18-15(9-21(14)28)17(5-6-22-18)24-13-3-4-20-19(7-13)23-11-27-20;/h3-12H,1-2H2,(H,22,24);1H |
InChI Key |
XLZJGOZHZJNQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CS(=O)(=O)C3=CC4=C(C=CN=C4C=C32)NC5=CC6=C(C=C5)SC=N6.Cl |
Origin of Product |
United States |
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